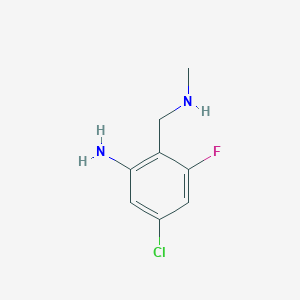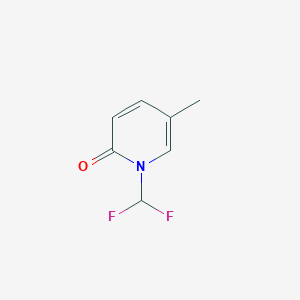
2,6-Dibromo-4-vinylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-4-vinylpyridine is an organic compound with the molecular formula C7H5Br2N It is a derivative of pyridine, where two bromine atoms are substituted at the 2 and 6 positions, and a vinyl group is substituted at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-vinylpyridine typically involves the bromination of 4-vinylpyridine. One common method is the reaction of 4-vinylpyridine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 2 and 6 positions of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using bromide-bromate salts in an aqueous acidic medium, have been explored to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dibromo-4-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The vinyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or alkyl boronic acids.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atoms.
Coupling Reactions: Products are typically biaryl or alkyl-aryl compounds formed by the coupling of the vinyl group with boronic acids.
Aplicaciones Científicas De Investigación
2,6-Dibromo-4-vinylpyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,6-Dibromo-4-vinylpyridine in chemical reactions involves its functional groups:
Bromine Atoms: The bromine atoms at the 2 and 6 positions are reactive sites for nucleophilic substitution and coupling reactions. They can be replaced by other nucleophiles or participate in cross-coupling reactions.
Vinyl Group: The vinyl group at the 4 position can undergo addition reactions and polymerization.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dibromo-4-bromomethylpyridine: Similar in structure but with a bromomethyl group instead of a vinyl group.
4-Vinylpyridine: Lacks the bromine atoms, making it less reactive in substitution and coupling reactions.
2,6-Dibromopyridine: Lacks the vinyl group, limiting its applications in polymerization and coupling reactions.
Uniqueness
2,6-Dibromo-4-vinylpyridine is unique due to the presence of both bromine atoms and a vinyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C7H5Br2N |
|---|---|
Peso molecular |
262.93 g/mol |
Nombre IUPAC |
2,6-dibromo-4-ethenylpyridine |
InChI |
InChI=1S/C7H5Br2N/c1-2-5-3-6(8)10-7(9)4-5/h2-4H,1H2 |
Clave InChI |
RDZJPEJZAGKKPN-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC(=NC(=C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-8-methylimidazo[1,5-a]quinoxaline](/img/structure/B12974907.png)


![4-Chloro-8-phenylpyrrolo[1,2-a]quinoxaline](/img/structure/B12974922.png)









